6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
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Overview
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic compound that features a combination of thiazole, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Moiety: Starting with 4-methylthiazole, the thiazole ring is functionalized with a thiomethyl group using reagents like methyl iodide and a base such as sodium hydride.
Construction of the Pyran Ring: The pyran ring can be synthesized via a cyclization reaction involving a suitable precursor like a diketone or keto-ester.
Coupling Reaction: The thiazole derivative is then coupled with the pyran derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Esterification: Finally, the 3,4,5-triethoxybenzoic acid is esterified with the coupled product using an esterification reagent like EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could include antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with biological targets.
Industry
In materials science, the compound could be used in the design of novel materials with specific electronic or optical properties. Its structural components might contribute to the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism by which 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyran rings could play a role in binding to active sites, while the benzoate moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
- 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
- 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxyphenyl acetate
Uniqueness
The presence of the 3,4,5-triethoxybenzoate moiety distinguishes 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate from similar compounds. This structural feature can significantly influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity, making it unique in its class.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7S2/c1-5-27-18-8-15(9-19(28-6-2)21(18)29-7-3)22(26)31-20-11-30-16(10-17(20)25)13-33-23-24-14(4)12-32-23/h8-12H,5-7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGVXFZLVNBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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